molecular formula C3H4F3I B1329920 1,1,1-Trifluoro-3-iodopropane CAS No. 460-37-7

1,1,1-Trifluoro-3-iodopropane

Cat. No.: B1329920
CAS No.: 460-37-7
M. Wt: 223.96 g/mol
InChI Key: ULIYQAUQKZDZOX-UHFFFAOYSA-N
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Preparation Methods

1,1,1-Trifluoro-3-iodopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoropropane with iodine in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the halogenation process . Industrial production methods often involve the use of high-pressure reactors and precise distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-iodopropane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,1-Trifluoro-3-iodopropane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,1,1-Trifluoro-3-iodopropane can be compared with other similar halogenated hydrocarbons, such as:

  • 1,1,1-Trifluoro-2-iodoethane
  • Trifluoroiodomethane
  • Heptafluoro-2-iodopropane
  • Perfluoropropyl iodide

These compounds share similar properties, such as the presence of fluorine and iodine atoms, but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific structure, which allows it to participate in a distinct set of chemical reactions and applications .

Properties

IUPAC Name

1,1,1-trifluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYQAUQKZDZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963475
Record name 1,1,1-Trifluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-37-7
Record name 1,1,1-Trifluoro-3-iodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3-iodopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,1,1-trifluoro-3-iodopropane in organic synthesis?

A: this compound serves as a valuable reagent in synthesizing β-trifluoromethylstyrenes through a domino Heck coupling reaction []. This method offers a convenient alternative to traditional approaches that rely on gaseous reagents like 3,3,3-trifluoropropene and often require additives and phosphines in the catalytic system.

Q2: How does the structure of this compound compare to its non-fluorinated counterpart, 1-iodopropane, in surface chemistry studies?

A: Both this compound and 1-iodopropane are used to study β-hydride elimination reactions on copper surfaces []. When adsorbed onto a Cu(111) surface at low temperatures, they form propyl (CH3CH2CH2-Cu) and trifluoropropyl (CF3CH2CH2-Cu) groups, respectively. Investigating the kinetics of β-hydride elimination in these fluorinated and non-fluorinated alkyl groups provides insights into the influence of fluorine substitution on surface reactions.

Q3: Can this compound be used in asymmetric synthesis, and what are the key considerations?

A: Yes, this compound can be used to synthesize trifluoromethyl-containing amino esters using a modified Davis protocol []. A crucial factor for success is employing titanium tetraisopropoxide (Ti(Oi-Pr)4) as the Lewis acid during the condensation of the intermediate aldehyde with (S)-(+)-p-toluenesulfinamide. Additionally, specific conditions for a high-yielding Wittig reaction involving the aldehyde hydrate and a phosphorus ylide have been identified, which may have broader applicability in similar reactions.

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